1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
Description
Properties
CAS No. |
89569-73-3 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3 |
InChI Key |
ZKTJEBVSCGLGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN2C1=NC(=O)C=N2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis often starts from substituted 1,2,4,5-tetrazines or amidine derivatives, which serve as key intermediates. For example, 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine moieties have been used as precursors for annulated triazolo-tetrazines, which share synthetic similarities with triazolo-triazines.
Oxidative Cyclization
A crucial step is the oxidative cyclization of tetrazine derivatives to form the fused triazolo ring. This is typically achieved by treatment with oxidizing agents such as (diacetoxyiodo)benzene in solvents like trifluoroethanol under heating conditions. This method yields the triazolo-fused heterocycles in moderate to good yields (10–86%) depending on substituents.
Nucleophilic Substitution and Functional Group Manipulation
Nucleophilic substitution reactions are used to introduce substituents such as methyl groups at the N-1 position. The choice of nucleophile and reaction conditions is critical to achieve regioselective substitution without generating extensive byproducts. For example, methylation can be performed using methyl iodide or methyl sulfate under basic conditions.
Alternative Oxidants and Conditions
Other oxidants like N-bromosuccinimide (NBS) have been employed in refluxing acetonitrile to facilitate oxidative cyclization, sometimes with microwave irradiation to improve reaction rates and yields.
Purification and Characterization
The reaction mixtures often contain byproducts due to low regioselectivity and side reactions. Purification is commonly performed by chromatographic techniques, and the products are characterized by NMR (1H and 13C), mass spectrometry, and single-crystal X-ray diffraction to confirm the fused ring system and substitution pattern.
Research Findings and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Base, methylating agent | Variable | Regioselectivity critical |
| Oxidative cyclization | (Diacetoxyiodo)benzene, TFE, heat | 10–86 | Yields depend on substituents; byproducts common |
| Alternative oxidation | NBS, refluxing acetonitrile | Moderate | Microwave irradiation can enhance yield |
- The yields for derivatives with phenyl and substituted phenyl groups tend to be lower (15–30%) due to byproduct formation.
- Unsubstituted derivatives at C(7) show lower stability and yields (~10%).
- The oxidative cyclization step is sensitive to the nature of substituents and reaction conditions, impacting purity and yield.
Structural Confirmation
Single-crystal X-ray diffraction studies have confirmed the formation of the fused triazolo-triazine ring system with characteristic bond lengths and angles consistent with literature values for similar heterocycles. NMR data support the presence of the methyl group at N-1 and the keto group at position 7.
Chemical Reactions Analysis
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents for these reactions include halogenating agents, alkyl halides, and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while substitution reactions can produce various substituted triazolotriazines.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant antifungal properties. For instance, a series of synthesized compounds based on the triazolo framework showed potent activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton at micromolar concentrations. Specifically, certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.38 to 1.5 μg/mL, indicating their potential as antifungal agents in clinical settings .
Antibacterial Properties
Research has indicated that triazolo derivatives can also possess antibacterial activities. Compounds with similar structures have been reported to demonstrate efficacy against various bacterial strains. The incorporation of different substituents on the triazolo ring can enhance these properties, making them suitable candidates for developing new antibiotics .
Anticancer Research
The triazolo scaffold has been explored for its anticancer potential. Studies suggest that compounds containing the triazolo moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The modification of the triazolo structure allows for the optimization of these anticancer activities .
Herbicidal Activity
The unique properties of 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one have led to investigations into its use as a herbicide. Research indicates that certain derivatives can effectively inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .
Plant Growth Regulation
Triazolo compounds have been studied for their role in plant growth regulation. They can influence various physiological processes in plants, including seed germination and root development. The application of these compounds could lead to enhanced crop yields and improved resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazolo-Fused Heterocycles
The core structure and substituent positioning critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Core Rigidity: The [1,5-b] annulation in triazolo-triazines and isoquinolines enhances planarity, favoring π-stacking interactions in enzyme binding pockets .
- Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 18) boost activity in kinase inhibition, while bulky groups (e.g., piperidinomethyl in S2-TP) alter redox behavior .
- Physical Properties : Methyl substituents generally lower melting points compared to polar groups (e.g., 5-methyl vs. 5-trifluoromethyl in triazolopyrimidines ).
Physicochemical and Spectroscopic Data
Comparative NMR and mass spectrometry data highlight electronic effects:
- C3-H Shifts : In [1,2,4]triazolo[4,3-c]pyrimidines, C3-H protons appear downfield (δ ~8.40) compared to [1,5-c] isomers (δ ~8.15), indicating increased electron withdrawal .
- MS Fragmentation : Methyl-substituted triazolopyrimidines (e.g., 4a) show stable [M+H]⁺ ions (m/z 151.1), while trifluoromethyl analogs (4b) exhibit [M-H]⁻ ions (m/z 202.9) due to enhanced acidity .
Biological Activity
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex triazolo-triazine structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 166.14 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that derivatives of triazolo-triazines exhibit significant anticancer properties. For example, a study demonstrated that certain analogs showed potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The most active compounds displayed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer progression. For instance, some studies have highlighted its ability to inhibit thymidine phosphorylase and reduce the expression of angiogenesis markers such as VEGF and MMP-9 in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit antifungal activity against dermatophyte fungi responsible for skin infections. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .
Case Study 1: Anticancer Activity Assessment
A systematic evaluation of various this compound derivatives was conducted to assess their anticancer efficacy. The study involved synthesizing a series of compounds and testing them against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of triazolo derivatives against skin pathogens. The synthesized compounds were tested for their fungistatic activities against Trichophyton and Microsporum species. Some derivatives demonstrated potent activity at low concentrations, suggesting their potential as therapeutic agents for fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
